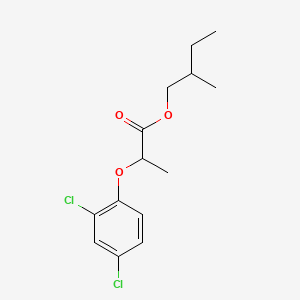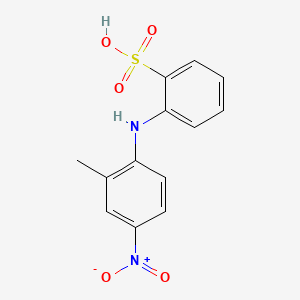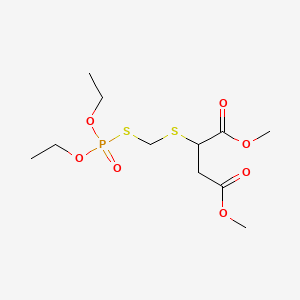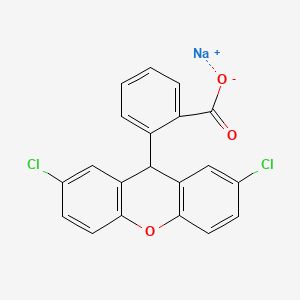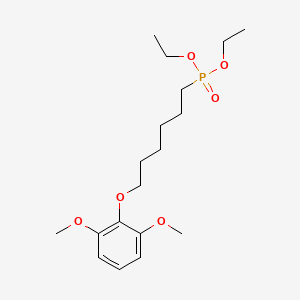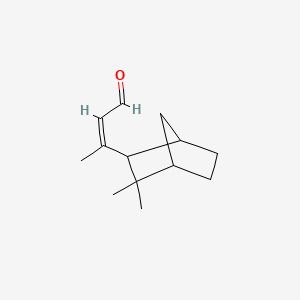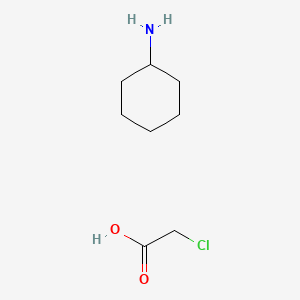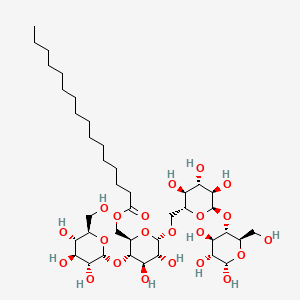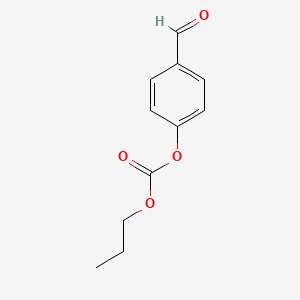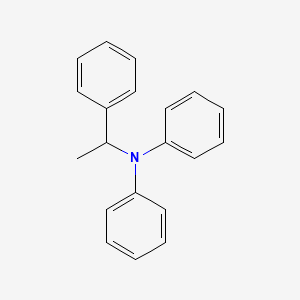
alpha-Methyl-N,N-diphenylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methyl-N,N-diphenylbenzylamine: is an organic compound with the molecular formula C20H19N . It is a derivative of benzylamine, where the benzyl group is substituted with two phenyl groups and an alpha-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N,N-diphenylbenzylamine typically involves the reaction of benzylamine with benzophenone in the presence of a reducing agent. One common method is the reduction of benzophenone imine with sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-N,N-diphenylbenzylamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted benzylamines.
Scientific Research Applications
Chemistry: alpha-Methyl-N,N-diphenylbenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between amines and biological receptors. It is also employed in the synthesis of biologically active molecules .
Medicine: It is investigated for its role in the development of new drugs targeting specific receptors and enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of alpha-Methyl-N,N-diphenylbenzylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzylamine: A simpler analog without the phenyl and alpha-methyl substitutions.
N,N-Diphenylbenzylamine: Lacks the alpha-methyl group.
alpha-Methylbenzylamine: Lacks the N,N-diphenyl substitution.
Uniqueness: alpha-Methyl-N,N-diphenylbenzylamine is unique due to the presence of both phenyl and alpha-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
93920-06-0 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-phenyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C20H19N/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
ZYSDQISYXRYGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




